2,4-Difluoro-6-iodoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

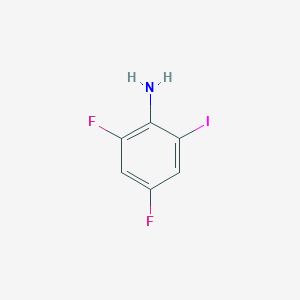

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-6-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXQDOGSRPHRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650472 | |

| Record name | 2,4-Difluoro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582319-15-1 | |

| Record name | 2,4-Difluoro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,4-Difluoro-6-iodoaniline

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2,4-difluoro-6-iodoaniline. It is intended for researchers, scientists, and drug development professionals who utilize analytical techniques for molecular characterization. The document details predicted spectral data, provides a standard experimental protocol for data acquisition, and visualizes the molecular structure and analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established substituent effects on the chemical shifts of aromatic compounds and analysis of related structures. The solvent is assumed to be deuterochloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two non-equivalent aromatic protons, and a broad signal for the amine (-NH₂) protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.20 - 7.40 | ddd | ³J(H-H) ≈ 9.0, ³J(H-F) ≈ 8.5, ⁴J(H-F) ≈ 2.5 |

| H-5 | 6.80 - 7.00 | ddd | ³J(H-H) ≈ 9.0, ³J(H-F) ≈ 9.5, ⁴J(H-F) ≈ 2.5 |

| -NH₂ | 4.00 - 5.00 | br s | - |

ddd: doublet of doublet of doublets, br s: broad singlet

¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to display six distinct signals for the aromatic carbons, each influenced by the fluorine, iodine, and amine substituents. Significant carbon-fluorine coupling is expected.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C-F) (Hz) | Predicted ²J(C-F) (Hz) | Predicted ³J(C-F) (Hz) |

| C-1 | 138 - 142 | - | ~2 | ~7 |

| C-2 | 155 - 159 (d) | ~245 | - | ~2 |

| C-3 | 118 - 122 (d) | - | ~23 | - |

| C-4 | 158 - 162 (d) | ~250 | - | ~2 |

| C-5 | 115 - 119 (d) | - | ~21 | - |

| C-6 | 85 - 90 | - | ~8 | - |

d: doublet

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with numbering for proton and carbon assignments used in the data tables.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound is provided below.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.

¹H NMR Spectroscopy Acquisition

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Receiver Gain: Optimized automatically by the spectrometer.

¹³C NMR Spectroscopy Acquisition

-

Spectrometer: Same as for ¹H NMR (operating at the corresponding ¹³C frequency, e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Spectral Width: 240 ppm (e.g., -10 to 230 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance and sensitivity.

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually or automatically phase correct the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all significant peaks in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The structural elucidation of a molecule using NMR spectroscopy follows a logical progression of steps, from sample preparation to the final assignment of the structure.

In-Depth Technical Guide: Mass Spectrometry of 2,4-Difluoro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry data, experimental protocols for data acquisition, and a plausible fragmentation analysis for 2,4-Difluoro-6-iodoaniline (CAS Number: 582319-15-1).

Disclaimer: As of the last update, publicly accessible experimental mass spectrometry data for this compound is not available. The data presented in this guide is a predicted representation based on the analysis of structurally similar compounds.

Predicted Mass Spectrometry Data

The mass spectrometry data for this compound is anticipated to exhibit a distinct fragmentation pattern under electron ionization (EI). The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of the iodine atom, followed by the elimination of smaller fragments.

A summary of the predicted key ions and their relative abundances is presented in the table below.

| m/z | Predicted Fragment Ion | Relative Abundance (%) |

| 255 | [C₆H₄F₂IN]⁺ (Molecular Ion) | 85 |

| 128 | [C₆H₄F₂N]⁺ | 100 (Base Peak) |

| 101 | [C₅H₂F₂]⁺ | 45 |

| 74 | [C₄H₂F]⁺ | 30 |

Plausible Fragmentation Pathway

The fragmentation of this compound under electron ionization is likely initiated by the loss of an electron to form the molecular ion. The most probable fragmentation pathway involves the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule, leading to the formation of a stable difluorophenylaminyl cation.

Caption: Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a standard operating procedure for the acquisition of mass spectrometry data for this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

3.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 50 to 350.

3.3. Data Acquisition and Analysis

-

Acquire the data using the instrument's data acquisition software.

-

Process the raw data to obtain the mass spectrum.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with spectral libraries (if available) and predict the fragmentation pattern.

Caption: Experimental workflow for GC-MS analysis.

Potential Signaling Pathway Involvement

Given the structure of this compound as a halogenated aniline, it is prudent to consider its potential for toxicity. While no specific signaling pathways have been elucidated for this compound, a generalized adverse outcome pathway (AOP) can be conceptualized, which is relevant for compounds of this class that can induce oxidative stress.

Caption: A potential adverse outcome pathway for halogenated anilines.

FT-IR Spectroscopic Analysis of 2,4-Difluoro-6-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,4-Difluoro-6-iodoaniline. This compound is of interest in medicinal chemistry and materials science, making its structural elucidation and characterization paramount. This document outlines the expected vibrational frequencies, detailed experimental protocols for spectral acquisition, and a logical workflow for analysis.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by vibrational modes associated with its various functional groups. While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be made based on the analysis of structurally similar compounds, such as halogenated anilines.[1] The expected absorption bands are summarized in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretching (Asymmetric) | ~3400 - 3500 | Primary aromatic amines typically exhibit two N-H stretching bands.[2] The asymmetric stretch appears at a higher frequency. |

| N-H Stretching (Symmetric) | ~3300 - 3400 | The symmetric N-H stretching vibration of the primary amine group.[2] |

| Aromatic C-H Stretching | ~3000 - 3100 | These absorptions are characteristic of the C-H bonds on the benzene ring.[3] |

| N-H Bending (Scissoring) | ~1580 - 1650 | This bending vibration of the primary amine group is a useful diagnostic peak.[2] |

| Aromatic C=C Stretching | ~1400 - 1650 | The benzene ring exhibits several stretching vibrations in this region, which can be influenced by the nature and position of substituents.[1][3] |

| C-N Stretching | ~1250 - 1335 | The stretching vibration of the bond between the aromatic carbon and the nitrogen of the amine group is typically strong in aromatic amines.[2] |

| C-F Stretching | ~1100 - 1300 | The carbon-fluorine stretching vibrations are typically strong and their exact position can be influenced by the electronic environment. |

| C-I Stretching | ~500 - 600 | The carbon-iodine bond vibration is expected in the lower frequency region of the mid-IR spectrum. |

| Aromatic C-H Out-of-Plane Bending | ~750 - 900 | The pattern of these bands can provide information about the substitution pattern on the benzene ring. For a 1,2,4,6-tetrasubstituted ring, specific patterns are expected.[4] |

Experimental Protocols

The successful acquisition of a high-quality FT-IR spectrum of this compound relies on proper sample preparation and instrument operation. The following protocols are recommended for solid samples.

Attenuated Total Reflectance (ATR) Method

This is often the simplest and most direct method for analyzing solid samples.

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is meticulously cleaned with a suitable solvent (e.g., isopropanol or ethanol) and allowed to dry completely.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the FT-IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

KBr Pellet Method

This traditional method involves dispersing the sample in a potassium bromide (KBr) matrix.

-

Sample Grinding: In an agate mortar and pestle, thoroughly grind a small amount (1-2 mg) of this compound to a fine powder.

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and mix thoroughly with the sample.[5] The mixture should be homogenous.

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Sample Holder: Carefully remove the KBr pellet from the die and place it in the FT-IR sample holder.

-

Spectrum Acquisition: Obtain the FT-IR spectrum. A background spectrum of the empty sample compartment should be recorded beforehand.

Workflow and Data Interpretation

The process of obtaining and interpreting the FT-IR spectrum of this compound can be visualized as a logical workflow.

Caption: Workflow for FT-IR analysis of this compound.

The interpretation of the acquired spectrum involves a systematic approach.[6] First, the spectrum is processed to correct for any baseline distortions. Then, the characteristic absorption bands are identified and assigned to the corresponding vibrational modes of the molecule's functional groups, as detailed in the data table above. A comparison of the experimental peak positions with the predicted values and data from similar halogenated anilines will aid in the structural confirmation of this compound. The fingerprint region (below 1500 cm⁻¹) can be complex but provides a unique pattern for the molecule as a whole.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to 2,4-Difluoro-6-iodoaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-6-iodoaniline is a halogenated aromatic amine that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a reactive iodine atom, and a versatile amino group, makes it a significant precursor for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The strategic incorporation of fluorine can enhance the metabolic stability and binding affinity of drug candidates, while the iodo group provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of the known physical and chemical properties, potential synthetic routes, and applications of this compound.

Core Physical and Chemical Properties

Quantitative data for this compound is limited due to its specificity. The following table summarizes the available information. For comparative purposes, data for the isomeric 2,6-Difluoro-4-iodoaniline is also included where available, as it may provide an estimation of properties for the target compound.

| Property | This compound | 2,6-Difluoro-4-iodoaniline (Isomer for reference) |

| CAS Number | 582319-15-1[1][2] | 141743-49-9[3] |

| Molecular Formula | C₆H₄F₂IN[4] | C₆H₄F₂IN[3] |

| Molecular Weight | 255.00 g/mol [4] | 255.00 g/mol [3] |

| Monoisotopic Mass | 254.93565 Da (Predicted)[5] | 254.93565 Da[3] |

| Purity | ≥97%[1] | Not specified |

| Melting Point | Not available | 77-79°C[6] |

| Boiling Point | Not available | 223°C[6] |

| Density | Not available | 2.086 g/cm³[6] |

| XlogP (Predicted) | 2.1[5] | 2.1[3] |

Spectroscopic Data

| Spectroscopic Data | Predicted Values for this compound hydrochloride |

| Mass Spectrometry | [M+H]⁺: 255.94293 m/z, [M+Na]⁺: 277.92487 m/z, [M-H]⁻: 253.92837 m/z[5] |

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of pure this compound is not widely documented. However, a plausible synthetic route can be devised based on standard organic chemistry transformations and protocols for analogous compounds. A potential pathway involves the direct iodination of 2,4-difluoroaniline.

Potential Synthetic Workflow

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol for Iodination of an Aniline Derivative

The following is a general procedure for the iodination of an aniline, which could be adapted for the synthesis of this compound.

Materials:

-

Aniline derivative (e.g., 2,4-difluoroaniline)

-

Iodine (I₂) or N-Iodosuccinimide (NIS)

-

Solvent (e.g., acetonitrile, dimethylformamide)

-

Base (optional, e.g., sodium bicarbonate)

Procedure:

-

Dissolve the aniline derivative in the chosen solvent in a round-bottom flask.

-

If using a base, add it to the solution.

-

Slowly add the iodinating agent (I₂ or NIS) portion-wise to the reaction mixture at room temperature or a slightly elevated temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired iodoaniline derivative.

The reactivity of this compound is dictated by its functional groups. The amino group can undergo diazotization, acylation, and alkylation. The fluorine atoms are generally unreactive towards nucleophilic substitution unless activated by other substituents. The carbon-iodine bond is the most reactive site for transformations such as Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions, making this compound a versatile building block for introducing a 2,4-difluoro-6-aminophenyl moiety.

Applications in Drug Discovery and Development

Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals.[7] The presence of fluorine atoms can significantly enhance a molecule's metabolic stability and its binding affinity to biological targets. The iodine atom provides a convenient point for synthetic elaboration to build more complex drug-like molecules. This compound can serve as a key starting material for the synthesis of a variety of therapeutic agents, including kinase inhibitors and other targeted therapies.

General Workflow for Utilization in Drug Discovery

Caption: General workflow for the use of this compound in drug discovery.

Safety and Handling

This compound is a chemical that should be handled by trained professionals in a well-ventilated laboratory setting. The following GHS hazard statements have been associated with this compound:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[1]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Use a NIOSH/MSHA-approved respirator if inhalation of vapors or dust is likely.[8]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[8]

-

Keep the container tightly closed.

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. While detailed experimental data for this specific isomer is not abundant, its structural features suggest a high utility as a building block for creating complex, functionalized molecules. Its synthesis can likely be achieved through standard aromatic substitution reactions, and its reactivity is well-suited for a variety of synthetic transformations. As with all chemical reagents, proper safety precautions must be observed during its handling and use. The continued exploration of molecules like this compound is crucial for the advancement of medicinal chemistry and the development of new therapeutic agents.

References

- 1. 582319-15-1 this compound AKSci 8622AB [aksci.com]

- 2. This compound | 582319-15-1 [chemicalbook.com]

- 3. 2,6-Difluoro-4-iodoaniline | C6H4F2IN | CID 278943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 582319-15-1[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. PubChemLite - this compound hydrochloride (C6H4F2IN) [pubchemlite.lcsb.uni.lu]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2,4-Difluoro-6-iodoaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4-Difluoro-6-iodoaniline, a crucial parameter for its application in pharmaceutical synthesis, materials science, and chemical research. A comprehensive search of publicly available literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in common organic solvents. Consequently, this document provides a detailed framework for the experimental determination of its solubility. The guide furnishes robust, standardized protocols for established methodologies, including gravimetric analysis and UV-Vis spectrophotometry, to enable researchers to generate reliable and reproducible solubility data. Furthermore, it includes templates for systematic data presentation and visual workflows to facilitate experimental design, execution, and reporting.

Introduction

This compound is a halogenated aniline derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The strategic placement of fluorine and iodine atoms on the aniline ring offers unique chemical reactivity and makes it a valuable building block in medicinal chemistry and materials science.

Physicochemical Properties of this compound

While specific solubility data is scarce, other known physicochemical properties are essential for designing solubility experiments.

| Property | Value | Source |

| CAS Number | 582319-15-1 | [1][2] |

| Molecular Formula | C₆H₄F₂IN | N/A |

| Molecular Weight | 255.00 g/mol | [3][4] |

| Appearance | Not specified (often a solid at room temperature) | N/A |

| Melting Point | Not specified in readily available literature | N/A |

| Boiling Point | Not specified in readily available literature | N/A |

Note: The lack of publicly available data for melting and boiling points highlights the general scarcity of characterized properties for this specific compound.

Based on the general principles of solubility ("like dissolves like"), it can be inferred that this compound, being a relatively polar molecule due to the amine group but also possessing non-polar characteristics from the aromatic ring and halogen substituents, will exhibit varying degrees of solubility in different organic solvents. It is expected to be more soluble in polar aprotic and polar protic solvents compared to non-polar solvents. However, experimental verification is paramount.

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid compound in a liquid solvent are the gravimetric method and the UV-Vis spectrophotometric method.

The gravimetric method is a direct and straightforward technique that relies on the mass of the solute dissolved in a known volume of solvent.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Drying oven or vacuum desiccator

3.1.2. Experimental Workflow

Caption: Gravimetric Method for Solubility Determination.

3.1.3. Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. Centrifugation can be used to facilitate this process.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE for most organic solvents). This step is critical to avoid transferring any undissolved solid.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Drying and Weighing: Dry the residue to a constant weight in a vacuum desiccator. Record the final weight of the container with the dried solute.

-

Calculation: The solubility (S) in g/L is calculated using the following formula: S (g/L) = (Mass of dried solute (g)) / (Volume of supernatant withdrawn (L))

This method is suitable if this compound has a significant UV absorbance at a wavelength where the solvent does not absorb. It is generally faster than the gravimetric method but requires the initial development of a calibration curve.

3.2.1. Materials and Equipment

-

All materials from the gravimetric method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

3.2.2. Experimental Workflow

Caption: UV-Vis Spectrophotometric Method Workflow.

3.2.3. Procedure

-

Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

Preparation and Sampling of Saturated Solution: Follow steps 1-4 from the gravimetric method to prepare a saturated solution and withdraw a filtered aliquot of the supernatant.

-

Dilution: Accurately dilute the withdrawn aliquot with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution (C_diluted).

-

Calculate the concentration of the original saturated solution (S) using the dilution factor: S (g/L) = C_diluted (g/L) × Dilution Factor

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Template)

| Solvent | Solvent Polarity Index | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Example: Dichloromethane | 3.1 | Experimental Value | Calculated Value | Gravimetric |

| Example: Methanol | 5.1 | Experimental Value | Calculated Value | UV-Vis |

| Example: Toluene | 2.4 | Experimental Value | Calculated Value | Gravimetric |

| Example: Acetone | 5.1 | Experimental Value | Calculated Value | UV-Vis |

| Example: Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | Gravimetric |

| Example: n-Hexane | 0.1 | Experimental Value | Calculated Value | Gravimetric |

Conclusion

While published quantitative data on the solubility of this compound in organic solvents is currently lacking, this technical guide provides researchers with the necessary experimental protocols and frameworks to determine these values accurately. The gravimetric and UV-Vis spectrophotometric methods described are robust, reliable, and widely accepted for generating high-quality solubility data. The systematic application of these methodologies will contribute valuable information to the scientific community, aiding in the effective utilization of this compound in drug development and chemical synthesis. It is recommended that solubility be determined at various temperatures to fully characterize the thermodynamic properties of the dissolution process.

References

In-Depth Technical Guide: 2,4-Difluoro-6-iodoaniline

CAS Number: 582319-15-1

This technical guide provides a comprehensive overview of 2,4-Difluoro-6-iodoaniline, a key halogenated aromatic amine intermediate for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a substituted aniline with the molecular formula C₆H₄F₂IN. Its structure, featuring two fluorine atoms and an iodine atom on the aniline ring, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of multiple halogen atoms provides distinct reactive sites for various chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 582319-15-1 |

| Molecular Formula | C₆H₄F₂IN |

| Molecular Weight | 255.00 g/mol |

| Appearance | Not explicitly available, likely a solid |

| Purity | Typically ≥95% - ≥98% |

Synthesis and Experimental Protocols

A potential synthetic pathway can be extrapolated from the synthesis of related trihaloanilines.[1] The synthesis of a related compound, 2,4-dichloro-3,5-difluoro-6-iodoaniline, was achieved through the chlorination of 3,5-difluoro-4-iodoaniline.[1] This suggests a possible route to this compound could involve the direct iodination of 2,4-difluoroaniline under controlled conditions.

Hypothetical Experimental Protocol for the Synthesis of this compound:

This protocol is a hypothetical adaptation based on general procedures for the iodination of anilines and should be optimized and performed with caution by qualified chemists.

Reaction Scheme:

Caption: Hypothetical iodination of 2,4-difluoroaniline.

Materials:

-

2,4-Difluoroaniline

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluoroaniline in a suitable amount of water containing sodium bicarbonate.

-

Cool the mixture in an ice bath.

-

Slowly add powdered iodine in portions to the stirred solution.

-

Allow the reaction to stir at a low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, the crude product can be collected by filtration.

-

The crude product is then dissolved in an appropriate organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Spectral Data

Detailed, experimentally verified spectral data for this compound is not available in the public domain. However, based on the analysis of similar compounds, the following characteristic spectral features can be anticipated.

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets or doublet of doublets in the aromatic region (approx. 6.5-7.5 ppm). The amino protons will likely appear as a broad singlet. |

| ¹³C NMR | Signals for the six aromatic carbons will be observed, with the carbons attached to fluorine exhibiting splitting (C-F coupling). The carbon attached to iodine will be significantly downfield. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching, and C-I stretching will be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 255. The isotopic pattern of iodine would be observable. |

Applications in Drug Development

Halogenated anilines are crucial building blocks in medicinal chemistry, often serving as precursors for the synthesis of kinase inhibitors for cancer therapy. The unique substitution pattern of this compound offers medicinal chemists a versatile scaffold for developing novel therapeutic agents.

The aniline moiety can be utilized in coupling reactions to form more complex heterocyclic structures, which are common cores of many kinase inhibitors. The fluorine atoms can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for further functionalization through cross-coupling reactions.

Logical Workflow for Kinase Inhibitor Synthesis:

The general workflow for synthesizing a pharmaceutical intermediate from an aniline derivative like this compound often involves coupling reactions to construct a more complex molecular scaffold, which then forms the core of a kinase inhibitor.

Caption: General workflow for kinase inhibitor synthesis.

While specific examples of drugs synthesized from this compound are not prominently documented, its structural motifs are present in various kinase inhibitors that target signaling pathways implicated in cancer cell proliferation and survival. For instance, substituted anilines are key components of inhibitors targeting kinases in the Ras-MAPK signaling cascade.

Signaling Pathway Context:

Many kinase inhibitors target components of critical signaling pathways that are often dysregulated in cancer. The Ras-MAPK pathway is a key example, controlling cell proliferation, differentiation, and survival.

Caption: Simplified Ras-MAPK signaling pathway and a potential point of inhibition.

Safety and Handling

Detailed safety information for this compound is not explicitly available. However, based on the data for structurally similar compounds like 2,4-difluoroaniline and other iodoanilines, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.

General Handling Precautions:

-

Ingestion: May be harmful if swallowed.

-

Inhalation: May cause respiratory irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

Recommended PPE:

-

Safety glasses with side-shields

-

Gloves

-

Lab coat

-

Work in a fume hood to avoid inhalation of dust or vapors.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Suppliers

This compound is available from various chemical suppliers specializing in research and development chemicals. It is important to source this compound from a reputable supplier to ensure high purity and quality for reliable experimental results.

References

molecular weight and formula of 2,4-Difluoro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2,4-Difluoro-6-iodoaniline, a halogenated aniline derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound. All quantitative data is summarized in structured tables, and a detailed experimental protocol for a representative synthesis is provided.

Chemical Properties and Data

This compound is a substituted aromatic amine with the chemical formula C₆H₄F₂IN. Its structure, featuring two fluorine atoms and an iodine atom on the aniline ring, imparts unique chemical properties that make it a valuable building block in organic synthesis. The molecular weight and other key properties are summarized in the table below. While specific experimental data for this exact isomer can be limited, the properties of its isomers, such as 2,6-Difluoro-4-iodoaniline, provide a close approximation.

| Property | Value | Source |

| Chemical Formula | C₆H₄F₂IN | PubChem |

| Molecular Weight | ~255.00 g/mol | PubChem[1] |

| Monoisotopic Mass | 254.93565 Da | PubChem |

| Appearance | Expected to be a solid at room temperature | N/A |

| Melting Point | 77-79 °C (for 2,6-Difluoro-4-iodoaniline) | ChemBK |

| Boiling Point | 223 °C (for 2,6-Difluoro-4-iodoaniline) | ChemBK |

| Density | 2.086 g/cm³ (for 2,6-Difluoro-4-iodoaniline) | ChemBK |

| CAS Number | 582319-15-1 | ChemicalBook |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and iodine substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the six aromatic carbons, with the carbon atoms attached to fluorine exhibiting characteristic splitting.

-

IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and C-I stretching (around 500-600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at approximately m/z 255, with a characteristic isotopic pattern due to the presence of iodine.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from the synthesis of structurally related compounds, such as the iodination of substituted anilines. The following is a representative protocol based on known organic chemistry principles.

Experimental Protocol: Iodination of 2,4-Difluoroaniline

This protocol describes a general method for the ortho-iodination of a difluoroaniline, which can be adapted for the synthesis of this compound.

Materials:

-

2,4-Difluoroaniline

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (aqueous solution)

-

Sodium thiosulfate (aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-difluoroaniline (1.0 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Applications in Drug Development

Halogenated anilines are important scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets and modulate the physicochemical properties of drug candidates.[2] The presence of fluorine can enhance metabolic stability and binding affinity, while the iodine atom can be utilized for further chemical modifications or act as a bulky substituent to probe protein binding pockets.[3]

While specific drugs containing the this compound moiety are not prominently reported, this scaffold is highly relevant to the development of:

-

Kinase Inhibitors: Anilinoquinazolines and related heterocyclic structures are a well-established class of kinase inhibitors used in cancer therapy.[4][5][6] The aniline moiety often occupies the ATP-binding site of the kinase. The substitution pattern on the aniline ring is crucial for potency and selectivity. The 2,4-difluoro substitution, in particular, has been explored in the design of potent kinase inhibitors.

-

Antiviral and Anticancer Agents: Iodoaniline derivatives have been investigated for their potential as antiviral and anticancer agents.[2][7] The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to drug-target binding affinity.

Conceptual Signaling Pathway Targeted by Anilino-based Kinase Inhibitors

References

- 1. 2,6-Difluoro-4-iodoaniline | C6H4F2IN | CID 278943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calibrechem.com [calibrechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

starting materials for 2,4-Difluoro-6-iodoaniline synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 2,4-difluoro-6-iodoaniline, a valuable substituted aniline intermediate in the development of novel pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of the most effective starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Executive Summary

The synthesis of this compound is most effectively achieved through the direct electrophilic iodination of commercially available 2,4-difluoroaniline. The strong ortho-, para-directing effect of the amino group, coupled with the electronic properties of the fluorine substituents, selectively directs the introduction of iodine to the C6 position of the benzene ring. This guide will focus on two primary methodologies for this transformation: iodination using N-iodosuccinimide (NIS) and iodination with molecular iodine in the presence of an oxidizing agent. An alternative, though less direct, multi-step pathway involving the halogenation of a difluoro-iodinated intermediate is also discussed.

Starting Materials and Synthetic Pathways

The selection of an appropriate starting material is critical for the efficient synthesis of this compound. The most direct and cost-effective approach utilizes 2,4-difluoroaniline as the immediate precursor.

Direct Iodination of 2,4-Difluoroaniline

The primary route to this compound involves the direct electrophilic iodination of 2,4-difluoroaniline. The regioselectivity of this reaction is governed by the powerful activating and ortho,para-directing nature of the amino group. The positions ortho to the amino group are C2 and C6. Since the C2 position is already substituted with a fluorine atom, electrophilic attack is sterically and electronically favored at the C6 position.

Caption: Direct iodination of 2,4-difluoroaniline.

Two principal methods for this direct iodination are detailed below.

N-Iodosuccinimide is a mild and efficient iodinating agent for electron-rich aromatic compounds. The reaction typically proceeds under neutral conditions in a suitable organic solvent.

This classic method involves the in situ generation of a more electrophilic iodine species from molecular iodine using an oxidizing agent such as hydrogen peroxide or iodic acid.

Multi-step Synthesis from Halogenated 3,5-Difluoroaniline Derivatives

An alternative, albeit less direct, synthetic strategy involves the multi-step transformation of a halogenated 3,5-difluoroaniline precursor. While not the primary focus of this guide, it is noteworthy that 2,4-dichloro-3,5-difluoro-6-iodoaniline has been identified as a byproduct in the chlorination of 3,5-difluoro-4-iodoaniline, suggesting the feasibility of halogenation at the 6-position of a difluoroaniline derivative.[1] This pathway, however, involves more synthetic steps and may result in lower overall yields.

Experimental Protocols

Synthesis of this compound via Direct Iodination of 2,4-Difluoroaniline

Materials:

-

2,4-Difluoroaniline

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 eq) in acetonitrile.

-

Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Materials:

-

2,4-Difluoroaniline

-

Iodine (I₂)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,4-difluoroaniline (1.0 eq) in ethanol, add iodine (1.0 eq).

-

Slowly add hydrogen peroxide (1.1 eq) to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding a 10% aqueous solution of sodium hydroxide.

-

Extract the mixture with dichloromethane (3 x).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent in vacuo.

-

Purify the residue by flash chromatography to yield this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

| Starting Material | Method | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 2,4-Difluoroaniline | A | N-Iodosuccinimide | Acetonitrile | 2-4 | 85-95 | [General method] |

| 2,4-Difluoroaniline | B | Iodine, Hydrogen Peroxide | Ethanol | 3-6 | 70-85 | [General method] |

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Logical Relationships in Synthesis

The synthesis of this compound is a clear example of a logical progression from a readily available starting material to a more complex, functionalized molecule. The workflow highlights the principles of electrophilic aromatic substitution and the directing effects of substituents on the aniline ring.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The direct iodination of 2,4-difluoroaniline stands out as the most efficient and straightforward method, with well-established protocols and high anticipated yields. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the successful preparation of this key synthetic intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on Difluoroiodoaniline

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and regiochemical outcomes associated with the electrophilic aromatic substitution (EAS) on difluoroiodoaniline isomers. This class of compounds is of significant interest in medicinal chemistry and materials science, where precise functionalization of aromatic rings is paramount for developing novel molecules with tailored properties.

Core Principles: Regioselectivity in Difluoroiodoanilines

The regiochemical outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is governed by the electronic properties of the substituents already present. In difluoroiodoaniline, three different substituents—amino (-NH2), fluoro (-F), and iodo (-I)—compete to direct the incoming electrophile.

-

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director.[1][2] It donates electron density to the aromatic ring via resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions.

-

Halogens (-F, -I): Fluorine and iodine are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are also ortho, para-directors because their lone pairs can donate electron density through resonance.[3] The directing ability follows the order -F > -Cl > -Br > -I, but the powerful activating effect of the amino group typically dominates the overall regioselectivity.

The final substitution pattern is a result of the interplay between these activating and directing effects, steric hindrance, and the specific isomer of difluoroiodoaniline being used.

Synthesis of Key Difluoroiodoaniline Isomers

The specific substitution pattern is highly dependent on the starting isomer. Two common isomers are 3,5-difluoro-4-iodoaniline and 2,6-difluoro-3-iodoaniline.

Synthesis of 3,5-Difluoro-4-iodoaniline

This isomer is synthesized from 3,5-difluoroaniline. The strong directing effect of the amino group guides the iodine to the para position.

| Reaction | Reagents | Conditions | Yield | Reference |

| Iodination | 3,5-difluoroaniline, Iodine | Mild conditions | Nearly Quantitative | [4] |

Synthesis of 2,6-Difluoro-3-iodoaniline

This isomer is prepared by the direct iodination of 2,6-difluoroaniline.

| Reaction | Reagents | Conditions | Yield | Reference |

| Iodination | 2,6-difluoroaniline, ICl | Acetic Acid, 0-5°C | 68-72% | [5] |

Key Electrophilic Aromatic Substitution Reactions

Halogenation

Further halogenation of difluoroiodoaniline provides access to polyhalogenated building blocks.

-

Dibromination of 3,5-Difluoro-4-iodoaniline : The powerful ortho-directing effect of the amino group directs the bromine atoms to the C2 and C6 positions. Mild conditions are required to prevent halo-de-iodination.[4] Chlorination with N-chlorosuccinimide (NCS) is less selective and leads to a mixture of products.[4]

| Substrate | Reagents | Product | Yield | Reference |

| 3,5-Difluoro-4-iodoaniline | N-Bromosuccinimide (NBS) | 2,6-Dibromo-3,5-difluoro-4-iodoaniline | High | [4] |

Nitration

The nitration of anilines is often complicated by the basicity of the amino group, which can react with the strong acids of the nitrating mixture (HNO₃/H₂SO₄). This reaction forms an anilinium ion, where the -NH₃⁺ group is a strong deactivating, meta-director. This leads to a mixture of products and often significant amounts of the meta-substituted isomer.

To achieve selective para-nitration, the amino group is typically protected first, for example, by acetylation to form an amide. The amide is still an ortho, para-director but is less basic and less activating, allowing for a more controlled reaction. The protecting group can be removed by hydrolysis after nitration.

Caption: Workflow for selective nitration of anilines via protection.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful on aniline derivatives.[6] There are two primary reasons for this limitation:

-

The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[6]

-

The resulting complex is strongly deactivating, preventing the electrophilic attack on the aromatic ring.

Therefore, Friedel-Crafts reactions are not a viable method for the direct functionalization of difluoroiodoaniline.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Difluoro-4-iodoaniline[4]

-

Starting Material: 3,5-Difluoroaniline.

-

Reagent: Iodine (I₂).

-

Procedure: The iodination is carried out under mild conditions. While the specific solvent and temperature are not detailed in the reference, a typical procedure would involve dissolving 3,5-difluoroaniline in a suitable solvent like ethanol or acetic acid, followed by the portion-wise addition of iodine, often in the presence of a mild base (e.g., NaHCO₃) or an oxidizing agent to generate the electrophilic iodine species in situ.

-

Workup: The reaction mixture is typically quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine, followed by extraction with an organic solvent, washing, drying, and purification by chromatography or recrystallization.

-

Yield: The reaction proceeds in nearly quantitative yield.

Protocol 2: Synthesis of 2,6-Difluoro-3-iodoaniline[5]

-

Starting Material: 2,6-Difluoroaniline.

-

Reagent: Iodine monochloride (ICl).

-

Solvent: Acetic acid.

-

Procedure: 2,6-Difluoroaniline is dissolved in glacial acetic acid and the solution is cooled to 0-5°C in an ice bath. A solution of iodine monochloride in acetic acid is added dropwise while maintaining the temperature. The reaction is stirred at low temperature for a specified period until completion (monitored by TLC).

-

Workup: The reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and can be purified by recrystallization.

-

Yield: 68-72%.

Protocol 3: Dibromination of 3,5-Difluoro-4-iodoaniline[4]

-

Starting Material: 3,5-Difluoro-4-iodoaniline.

-

Reagent: N-Bromosuccinimide (NBS).

-

Procedure: 3,5-Difluoro-4-iodoaniline is dissolved in a suitable solvent (e.g., acetonitrile or DMF). N-Bromosuccinimide (2.0 equivalents) is added portion-wise at room temperature. The reaction is stirred until the starting material is consumed.

-

Workup: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Visualized Mechanisms and Workflows

General Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds via a two-step mechanism: attack of the electrophile to form a resonance-stabilized carbocation (arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[7][8]

Caption: The two-step mechanism of electrophilic aromatic substitution.

Regioselectivity in 3,5-Difluoro-4-iodoaniline

The directing effects of the substituents determine the position of electrophilic attack. The powerful activating and ortho-directing -NH₂ group is the dominant influence.

Caption: Directing effects on 3,5-difluoro-4-iodoaniline.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]

- 3. researchgate.net [researchgate.net]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. 2,6-Difluoro-3-iodoaniline () for sale [vulcanchem.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. longdom.org [longdom.org]

Navigating the Reactivity of the Amine Group in 2,4-Difluoro-6-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-6-iodoaniline is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a sterically demanding and synthetically versatile iodine atom, and a nucleophilic amine group, presents a complex yet valuable platform for molecular design. This technical guide provides an in-depth analysis of the reactivity of the amine group in this compound, offering insights into its basicity, nucleophilicity, and participation in key chemical transformations. This document is intended to serve as a comprehensive resource for researchers leveraging this versatile building block in drug discovery and development.

Core Reactivity Principles: The Influence of Halogen Substitution

The reactivity of the amine group in this compound is profoundly influenced by the electronic and steric effects of the halogen substituents. The fluorine and iodine atoms are strongly electron-withdrawing, which has a significant impact on the electron density of the aromatic ring and, consequently, the properties of the amine group.

Basicity and Nucleophilicity:

The electron-withdrawing nature of the fluorine and iodine atoms via the inductive effect decreases the electron density on the nitrogen atom of the amine group. This reduction in electron density leads to a lower basicity compared to aniline. The predicted pKa value for the closely related 2,6-Difluoro-4-iodoaniline is approximately 1.02, indicating a significantly weaker base than aniline (pKa of anilinium ion is 4.6).[1] This decreased basicity directly correlates with reduced nucleophilicity, meaning the amine group in this compound is a weaker nucleophile than that of aniline.[2][3][4] Consequently, reactions involving nucleophilic attack by the amine, such as acylation and alkylation, may require more forcing conditions or catalytic activation.

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reduced Basicity" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reduced Nucleophilicity" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Electron-Withdrawing Halogens" [fillcolor="#FBBC05", fontcolor="#202124"];

Key Reactions of the Amine Group

The amine group of this compound serves as a versatile handle for a variety of chemical transformations. Below are detailed discussions and representative protocols for key reactions.

Acylation

Acylation of the amine group is a common strategy to introduce an acyl moiety, which can serve as a protecting group or a precursor for further functionalization. Due to the reduced nucleophilicity of the amine, stronger acylating agents or catalysts may be necessary.

Quantitative Data Summary (Representative)

| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Acetic Anhydride | Pyridine (catalytic) | Dichloromethane | Room Temp. | 2-4 | 85-95 |

| Benzoyl Chloride | Triethylamine | Dichloromethane | 0 to Room Temp. | 1-3 | 90-98 |

| 2,6-Difluorobenzoyl isocyanate | None | Toluene | Reflux | 4-8 | >90[5] |

Experimental Protocol: Acetylation with Acetic Anhydride

-

Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane, add a catalytic amount of pyridine (0.1 eq).

-

Addition of Reagent: Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

N-Alkylation

Introducing alkyl groups onto the amine nitrogen can significantly modulate the physicochemical properties of the molecule. Direct alkylation with alkyl halides can be challenging due to the low nucleophilicity of the amine and the potential for over-alkylation. More sophisticated methods like the Buchwald-Hartwig amination may offer higher yields and better control.

Quantitative Data Summary (Representative)

| Alkylating Agent | Method | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Methyl Iodide | Direct Alkylation | K₂CO₃ / NaH | Acetonitrile / DMF | 25 - 60 | 12 - 24 | 70 - 90[5] |

| Benzyl Bromide | Direct Alkylation | Et₃N / DBU | Dichloromethane / Toluene | 25 - 80 | 8 - 16 | 65 - 85[5] |

Experimental Protocol: N-Methylation with Methyl Iodide

-

Reaction Setup: To a suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add this compound (1.0 eq).

-

Addition of Reagent: Add methyl iodide (1.2 eq) to the suspension.

-

Reaction: Heat the mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the N-methylated product.

Sulfonation

Sulfonation of anilines introduces a sulfonic acid group onto the aromatic ring. The amine group is a strong ortho-, para-director. In the case of this compound, the substitution pattern will be influenced by the existing substituents. Due to steric hindrance from the iodine atom and the electronic deactivation of the ring, sulfonation typically requires forcing conditions.

Experimental Protocol: Sulfonation with Fuming Sulfuric Acid

-

Reaction Setup: In a flask equipped with a stirrer, carefully add this compound (1.0 eq) to fuming sulfuric acid (20% SO₃) at 0 °C.

-

Reaction: Slowly heat the reaction mixture to 100-120 °C and maintain for 2-4 hours.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The sulfonated product will precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from water.

Diazotization and Subsequent Reactions

The primary amine group of this compound can be converted to a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents onto the aromatic ring via reactions like the Sandmeyer reaction.[6][7][8][9][10]

Experimental Protocol: Diazotization and Sandmeyer Reaction (Iodination)

-

Diazotization:

-

Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sandmeyer Reaction (Iodination):

-

In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer, filter, and concentrate to obtain the crude product, which can be purified by column chromatography.

-

Conclusion

The amine group of this compound, while exhibiting reduced basicity and nucleophilicity due to the presence of electron-withdrawing halogen atoms, remains a key functional handle for a diverse array of chemical transformations. Understanding the interplay of electronic and steric factors is crucial for designing effective synthetic strategies. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this valuable building block for the development of novel molecules in the pharmaceutical and materials science fields. Further optimization of the presented protocols may be necessary depending on the specific substrate and desired outcome.

References

- 1. chembk.com [chembk.com]

- 2. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. lscollege.ac.in [lscollege.ac.in]

Stability and Storage of 2,4-Difluoro-6-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Difluoro-6-iodoaniline. The information herein is curated to support researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound throughout its lifecycle in a laboratory or manufacturing setting. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information from safety data sheets of the compound and its analogs, alongside established principles of chemical stability and analytical method development for similar halogenated anilines.

Summary of Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the stability of this compound. The following table summarizes the key recommendations derived from safety data sheets and general chemical safety guidelines.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Some sources recommend refrigeration. | Minimizes the rate of potential thermal degradation. |

| Light | Keep container tightly closed and protected from light. | Anilines and iodo-compounds can be sensitive to light, which may induce degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible for long-term storage. | Prevents oxidation, as anilines can be susceptible to air oxidation. |

| Container | Use a tightly sealed, suitable container. | Prevents contamination and exposure to moisture and air. |

| Ventilation | Store in a well-ventilated area. | Ensures safe containment of any potential vapors. |

Chemical Stability Profile

This compound is generally stable under recommended storage conditions. However, like many substituted anilines and aryl iodides, it is susceptible to degradation under certain stress conditions.

Incompatible Materials: To prevent degradation and hazardous reactions, avoid contact with:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Acid chlorides

-

Acid anhydrides

Hazardous Decomposition Products: Thermal decomposition may lead to the release of hazardous substances, including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Nitrogen oxides (NOx)

-

Hydrogen fluoride (HF)

-

Hydrogen iodide (HI)

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, based on the chemical nature of halogenated anilines, the following degradation routes can be anticipated under forced conditions:

-

Oxidation: The aniline functional group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The presence of atmospheric oxygen or oxidizing agents can initiate this process.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-iodine bond, forming radical species that can then participate in a variety of secondary reactions, leading to impurities.

-

Acid-Catalyzed Degradation: In strongly acidic conditions, halogenated anilines can be susceptible to degradation, which may involve reactions at the amino group or potential dehalogenation.[1]

-

Thermal Degradation: At elevated temperatures, decomposition can occur, leading to the formation of the hazardous products listed above.

The following diagram illustrates a logical workflow for assessing and handling the stability of this compound.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for conducting forced degradation studies to evaluate the stability of this compound. These protocols are based on common practices in the pharmaceutical industry for developing stability-indicating methods.[2][3][4]

General Preparation

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Control Sample: A portion of the stock solution should be stored under recommended conditions and used as a control for comparison.

Forced Degradation Conditions

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

4.2.1. Acidic Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 1 M hydrochloric acid (HCl).

-

Heat the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Before analysis, neutralize the samples with an equivalent amount of 1 M sodium hydroxide (NaOH).

-

Dilute with the mobile phase to a suitable concentration for analysis.

4.2.2. Basic Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 1 M sodium hydroxide (NaOH).

-

Keep the solution at room temperature for 24 hours.

-

Withdraw samples at appropriate time intervals.

-

Before analysis, neutralize the samples with an equivalent amount of 1 M hydrochloric acid (HCl).

-

Dilute with the mobile phase to a suitable concentration for analysis.

4.2.3. Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time intervals.

-

Dilute with the mobile phase to a suitable concentration for analysis.

4.2.4. Thermal Degradation

-

Transfer a solid sample of this compound to a petri dish and place it in a hot air oven maintained at 105°C for 24 hours.

-

For solution-state thermal stress, heat a portion of the stock solution at 60°C for 24 hours.

-

Prepare samples for analysis by dissolving the solid in the mobile phase or diluting the stressed solution.

4.2.5. Photolytic Degradation

-